2H,4H-[1,3]Dioxino[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
254-30-8 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2 |
InChI Key |
ZFPROGNEVOILNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2)OCO1 |
Origin of Product |
United States |
Significance of Dioxinopyridine Ring Systems in Contemporary Organic Chemistry
The fusion of a dioxane ring to a pyridine (B92270) core creates a rigid structure that can be strategically functionalized. This structural rigidity is advantageous in the design of specific ligands for metal catalysts and in the development of molecules with defined spatial arrangements for interacting with biological targets. osti.gov Pyridine derivatives are known to be prone to nucleophilic substitution, typically at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov The presence of the fused dioxino ring can further modulate this reactivity, offering pathways to unique chemical transformations.
Furthermore, fused heterocyclic systems are central to the development of novel therapeutic agents. For instance, various fused pyridine derivatives, such as imidazo[4,5-c]pyridines and pyrazolo[4,3-c]pyridines, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.govnih.gov These studies underscore the general principle that modifying the pyridine core through annulation can lead to compounds with significant biological properties.
Historical Development of Research on Dioxinopyridine Derivatives
The study of fused pyridine (B92270) heterocycles has evolved significantly over the decades. Initial research often focused on the synthesis and characterization of various isomeric structures to understand the fundamental principles of their reactivity and properties. The development of synthetic methodologies for such bicyclic systems has been a primary objective.
Early synthetic strategies often involved multi-step sequences starting from pre-functionalized pyridine or dioxane precursors. As synthetic organic chemistry advanced, more efficient methods, including multicomponent reactions and transition-metal-catalyzed cross-couplings, have been employed to construct these complex scaffolds. For example, the synthesis of related structures like 3,4-dihydro-2(1H)-pyridones has been achieved through various techniques, including microwave-assisted organic synthesis, which offers advantages in terms of reaction times and yields. nih.gov
The historical progression of research on related fused systems provides a context for the study of 2H,4H- nih.govnih.govDioxino[4,5-c]pyridine. For instance, the synthesis of pyrazolo[4,3-c]pyridines, which are isomeric with the dioxinopyridine system in terms of the fusion pattern to the pyridine ring, has been the subject of considerable research. nih.govsciforum.net These studies have established synthetic routes, such as electrophilic cyclization and subsequent functionalization via cross-coupling reactions, that could potentially be adapted for the synthesis of dioxinopyridine analogues. nih.gov
Scope and Focused Research Areas Pertaining to 2h,4h Nih.govnih.govdioxino 4,5 C Pyridine Chemistry
Strategies for Construction of thenih.govrsc.orgDioxino Moiety
The formation of the six-membered dioxino ring is the crucial step in synthesizing the target scaffold. This is typically achieved through cyclization reactions that connect the 4- and 5-positions of the pyridine ring via an oxygen-containing linker.
The most direct approaches to the 2H,4H- nih.govrsc.orgDioxino[4,5-c]pyridine system involve the cyclization of pyridine precursors that already contain hydroxyl functionalities at the C4 and C3 positions (the tautomeric form of a 4-hydroxypyridine (B47283) is a pyridin-4-one, but for the purpose of this synthesis, the diol form is the key reactive species).
A versatile method for forming ether linkages and cyclic ethers is the reaction between an alcohol and an epoxide. In the context of the target molecule, this translates to the alkylation of a pyridine-3,4-diol (B75182) precursor with a suitable epoxide. Research has demonstrated the feasibility of alkylating various hydroxypyridines with oxiranes like ethylene (B1197577) oxide, propylene (B89431) oxide, and epichlorohydrin. tandfonline.com These reactions are often catalyzed by Lewis acids to facilitate the ring-opening of the epoxide. tandfonline.com
For the construction of the dioxino ring, a diepoxide or a bifunctional reagent like epichlorohydrin, which contains both an epoxide and a leaving group, would be required. The reaction of 3-hydroxypyridine (B118123) with epoxides has been shown to yield O-alkylated products, which serves as a precedent for this approach. tandfonline.com The reaction of a chlorohydrin, formed from the initial epoxide opening, can be readily converted into a new epoxide in a basic medium, which can then undergo intramolecular cyclization. tandfonline.com
Table 1: Representative Lewis Acid Catalysts for Alkylation of Hydroxypyridines with Epoxides
| Catalyst System | Substrate Example | Product Type | Reference |
| CdI₂/BF₃·OEt₂ | 2-Hydroxypyridine | N-alkylated Pyridone | tandfonline.com |
| BF₃·OEt₂ | 3-Hydroxypyridine | O-alkylated Oxypyridine | tandfonline.com |
| AlCl₃ | 4-Hydroxypyridine | N-alkylated Pyridone | tandfonline.com |
An alternative strategy involves starting with a pyridine ring that is already substituted with an alkoxy group at one position (e.g., C4) and a hydroxyl group at an adjacent position (C3). The synthesis of such alkoxypyridines is a common transformation in organic chemistry. researchgate.net The key step in this route would be the intramolecular cyclization of a hydroxyalkoxypyridine intermediate. For instance, a 3-hydroxy-4-(2-hydroxyethoxy)pyridine could undergo an acid-catalyzed dehydration or a Mitsunobu-type reaction to form the dioxino ring. While the synthesis of N-alkyl-2-pyridones is often favored in alkylation reactions, conditions can be tuned to favor the formation of 2-alkoxypyridine intermediates, which could then be used in subsequent cyclization steps. researchgate.net
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems from simple starting materials in a single pot. nih.gov While a direct MCR for 2H,4H- nih.govrsc.orgDioxino[4,5-c]pyridine is not prominently reported, MCRs are widely used to synthesize highly substituted pyridine and pyran rings, which are structurally related. nih.govnih.govresearchgate.net
A feasible strategy would be to employ an MCR to assemble a highly functionalized pyridine-3,4-diol derivative. For example, reactions analogous to the synthesis of chromeno[2,3-b]pyridines, which use components like salicylaldehydes, malononitrile (B47326) dimer, and malonic acid, could be adapted. nih.gov Once the substituted pyridinediol is formed, it can be cyclized with a suitable C2-synthon (e.g., 1,2-dibromoethane (B42909) or glyoxal) to complete the dioxinopyridine framework. The synthesis of various spiro-4H-pyrans and other fused pyrans via MCRs highlights the robustness of this approach for creating oxygen-containing heterocyclic rings fused to other scaffolds. nih.govresearchgate.net
Table 2: Example of a Multicomponent Reaction for a Fused Pyridine System
| Reactant 1 | Reactant 2 | Reactant 3 | Product System | Solvent | Yield | Reference |
| Salicylaldehyde | Malononitrile Dimer | Malonic Acid | Chromeno[2,3-b]pyridine | DMSO | 92% | nih.gov |
The introduction of chirality into the dioxinopyridine scaffold is of significant interest for pharmaceutical applications. Asymmetric catalysis provides powerful tools to control stereochemistry during synthesis. nih.govyoutube.com This can be achieved either by using a chiral substrate, such as an enantiopure epoxide, or by employing a chiral catalyst in the cyclization step. nih.govyoutube.com
A prominent example that can be adapted for this purpose is the organocatalytic asymmetric synthesis of dioxazinanes, which are six-membered heterocycles containing two oxygen atoms and one nitrogen atom. nih.gov In this approach, a chiral oligoethylene glycol, acting as a cation-binding catalyst, directs the formal cycloaddition of nitrone precursors with α,β-unsaturated carbonyls to afford highly enantio- and diastereo-enriched products. nih.gov This strategy, which proceeds through a tandem oxa-Mannich/oxa-Michael reaction pathway, could be conceptually applied to the cyclization of a pyridinediol with a suitable electrophile to generate chiral 2H,4H- nih.govrsc.orgDioxino[4,5-c]pyridine derivatives. nih.gov The Sharpless asymmetric epoxidation is another key technology that can provide the chiral epoxide building blocks necessary for these syntheses. youtube.commdpi.com
Table 3: Chiral Catalysis Strategy for Analogous Heterocycle Synthesis
| Catalyst | Reaction Type | Product Type | Key Feature | Reference |
| Song's Chiral Oligoethylene Glycol / KF | Organocatalytic Formal Cycloaddition | Dioxazinanes | Cooperative cation-binding catalysis | nih.gov |
| Titanium Tetraisopropoxide / DET | Sharpless Asymmetric Epoxidation | Chiral Epoxides | Predictable stereochemical outcome | youtube.com |
Cyclization Reactions Involving Pyridine Precursors
Functionalization and Diversification of the 2H,4H-nih.govrsc.orgDioxino[4,5-c]pyridine Core
Once the core 2H,4H- nih.govrsc.orgDioxino[4,5-c]pyridine scaffold is synthesized, its chemical diversification is crucial for exploring its structure-activity relationships. The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for functionalization. nih.govrsc.org Modern methods in C-H functionalization provide direct routes to introduce new substituents onto the pyridine ring without the need for pre-functionalized starting materials. rsc.orgnih.gov
Strategies for diversification include:
Transition-Metal Catalyzed C-H Activation : Palladium, rhodium, and other transition metals can catalyze the direct arylation, alkylation, or olefination of C-H bonds on the pyridine ring. nih.govacs.org The regioselectivity (i.e., which C-H bond reacts) can often be controlled by the choice of catalyst, ligands, and directing groups. nih.gov
Selective Cross-Coupling Reactions : For pyridine rings bearing multiple leaving groups (e.g., halides), chemoselective Suzuki or other cross-coupling reactions can be employed. By exploiting the differential reactivity of leaving groups (e.g., -Br > -OSO₂F > -Cl), substituents can be installed in a stepwise and controlled manner. nih.gov
Functionalization via Pyridinium (B92312) Salts : A powerful method for C4-functionalization involves the conversion of the pyridine nitrogen into a pyridinium salt, which activates the C4 position for nucleophilic attack. For instance, reaction with triflic anhydride (B1165640) and triphenylphosphine (B44618) can generate a C4-phosphonium salt, which is a versatile intermediate that can be converted into C-O, C-S, C-N, and C-C bonds. acs.org
These methods allow for the late-stage functionalization of the core structure, providing a modular approach to generate a library of diverse derivatives for further study. nih.gov
Post-Cyclization Chemical Modifications
Once the fundamental 2H,4H- researchgate.netDioxino[4,5-c]pyridine ring system is established, a variety of chemical transformations can be employed to introduce functional diversity. These modifications are crucial for tuning the molecule's properties for specific applications.
Oxidation Reactions for Carboxylic Acid Formation
The oxidation of precursor functional groups to carboxylic acids represents a key transformation in the derivatization of the dioxinopyridine scaffold. Primary alcohols or aldehydes attached to the core structure can be oxidized to yield the corresponding carboxylic acids. pressbooks.pub This is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). pressbooks.pub The reaction typically proceeds through an aldehyde intermediate, which is then further oxidized to the carboxylic acid. pressbooks.pub Another method involves the use of Oxone as the oxidant, which provides a milder and often more selective alternative to traditional metal-based reagents. organic-chemistry.org For aromatic systems, the oxidation of a methyl group at a benzylic position can be a direct route to the corresponding benzoic acid derivative. organic-chemistry.org
The general transformation can be represented as:
R-CH₂OH → R-CHO → R-COOH
Table 1: Oxidizing Agents for Carboxylic Acid Synthesis
| Oxidizing Agent | Substrate | Product | Reference |
| KMnO₄/K₂Cr₂O₇ | Primary Alcohol/Aldehyde | Carboxylic Acid | pressbooks.pub |
| Oxone | Aldehyde | Carboxylic Acid | organic-chemistry.org |
| Molecular Oxygen/Photoirradiation | Aromatic Methyl Group | Aromatic Carboxylic Acid | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Olefination Reactions for Side-Chain Elaboration (e.g., Wittig Reaction)
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the extension and elaboration of side-chains on the 2H,4H- researchgate.netDioxino[4,5-c]pyridine nucleus. libretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, which is a common challenge in other elimination reactions like alcohol dehydration. libretexts.org
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group, tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Recent developments have focused on creating novel ylides and reaction conditions to achieve high E-selectivity. organic-chemistry.org The reaction has also been adapted for the 4-selective alkylation of pyridines through dearomatized pyridylphosphonium ylide intermediates. nih.gov
Table 2: Key Features of the Wittig Reaction
| Feature | Description | Reference |
| Reactants | Aldehyde or Ketone and a Phosphorus Ylide | libretexts.org |
| Product | Alkene | libretexts.org |
| Key Advantage | Regiospecific double bond formation | libretexts.org |
| Stereocontrol | Dependent on ylide stability | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Halogenation and Subsequent Metalation Strategies
Halogenation of the 2H,4H- researchgate.netDioxino[4,5-c]pyridine ring system introduces a versatile functional handle for further synthetic transformations. The introduction of a halogen, such as bromine or chlorine, provides a site for subsequent metalation reactions, typically through lithium-halogen exchange or the formation of a Grignard reagent. This metalated intermediate can then be reacted with a wide range of electrophiles to introduce new substituents onto the heterocyclic core.
Synthesis of Fused and Spiro-Dioxinopyridine Architectures
Building upon the 2H,4H- researchgate.netDioxino[4,5-c]pyridine core, more complex three-dimensional structures can be assembled through the synthesis of fused and spirocyclic systems. These advanced architectures are of particular interest in drug discovery due to their conformational rigidity and novel chemical space.
Spiro-Fused Pyrrolidine (B122466) and Piperidine (B6355638) Systems
The construction of spiro-fused systems involving pyrrolidine and piperidine rings attached to the dioxinopyridine framework leads to structurally diverse and complex molecules. researchgate.netnih.gov These spirocycles can be synthesized through various methods, including intramolecular cyclization strategies. researchgate.net For instance, a "build-couple-pair" approach has been utilized, involving sequential reactions like SNAr, Michael addition, and Mannich reactions on chiral lactams, followed by cyclization to form asymmetric spirocyclic nitrogen heterocycles. researchgate.net The synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives has also been reported as a route to novel antifungal agents. nih.gov
Construction of Complex Fused Heterocyclic Frameworks (e.g., with Triazoles, Quinolines)
The fusion of additional heterocyclic rings, such as triazoles and quinolines, onto the 2H,4H- researchgate.netDioxino[4,5-c]pyridine scaffold generates intricate polycyclic systems with potential applications in medicinal chemistry. The synthesis of quinoline-1,2,3-triazole hybrids, for example, has been achieved through "click chemistry," reacting a quinoline-azide intermediate with an alkyne. nih.gov Similarly, imidazo[4,5-c]pyridine derivatives can be synthesized by reacting 3,4-diaminopyridine (B372788) with various benzaldehydes. nih.govjscimedcentral.com These fused systems often exhibit interesting biological activities.
Table 3: Fused Heterocyclic Systems
| Fused Ring | Synthetic Approach | Reference |
| Triazole | Click Chemistry | nih.gov |
| Imidazole | Condensation of Diaminopyridine with Aldehydes | nih.govjscimedcentral.com |
| Pyrano[2,3-b]pyridin-4-one | One-pot Deprotection-Cyclization | researchgate.net |
This table is interactive. Click on the headers to sort.
Advanced Synthetic Techniques and Catalytic Systems
Modern synthetic chemistry offers a toolkit of advanced methods that provide high levels of control over reaction outcomes, particularly in terms of regioselectivity and efficiency.
Directed metalation is a powerful strategy for the functionalization of specific positions on an aromatic ring. znaturforsch.comznaturforsch.com This technique utilizes a directing group, typically a Lewis basic moiety, to guide a metalating agent, such as an alkyllithium reagent, to deprotonate an adjacent position. baranlab.org The nature of the directing group and the substituents on the pyridine ring significantly influence the regioselectivity of the metalation. znaturforsch.com
Metal-halogen exchange offers an alternative route for generating organometallic intermediates from halogenated pyridines. znaturforsch.comznaturforsch.com This reaction is particularly useful for sensitive substrates and can be achieved with various organometallic reagents, including alkyllithiums and organomagnesium compounds. znaturforsch.comznaturforsch.com The choice of reagent and reaction conditions can be fine-tuned to selectively exchange a specific halogen atom. znaturforsch.com For instance, the use of isopropylmagnesium chloride allows for the regioselective metal-iodine exchange on diiodobenzyl alcohol building blocks.
The combination of directed metalation and subsequent cross-coupling reactions, such as the Negishi or Suzuki couplings, allows for the introduction of a wide range of substituents onto the pyridine core. znaturforsch.com
Examples of Reagents Used in Directed Metalation and Metal-Halogen Exchange:
| Technique | Reagent | Substrate Type | Key Features |
| Directed Lithiation | n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), tert-Butyllithium (t-BuLi) | Pyridines with directing groups | Requires low temperatures; can be influenced by sterics and other functional groups. baranlab.org |
| Directed Metalation | TMP-ate bases (TMP = 2,2,6,6-tetramethylpiperidyl) | Substituted pyridines | Milder conditions and higher functional group tolerance compared to alkyllithiums. znaturforsch.comznaturforsch.com |
| Halogen-Metal Exchange | Alkyllithium reagents | Brominated or iodinated pyridines | Rate of exchange is dependent on the halogen (I > Br > Cl). imperial.ac.uk |
| Halogen-Metal Exchange | Isopropylmagnesium chloride (iPrMgCl) | Iodinated or brominated pyridines | Suitable for more sensitive substrates. znaturforsch.com |
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and mild reaction conditions. nih.govnih.govresearchgate.net This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.gov
In the context of synthesizing complex heterocyclic systems, intramolecular CuAAC can be employed to construct fused ring structures. This involves a molecule containing both an alkyne and an azide functionality, which then undergoes cyclization in the presence of a copper(I) catalyst. The synthesis of pyrazolo[4,3-c]pyridine derivatives, for example, has been achieved through a multi-step sequence that culminates in an electrophilic cyclization of an azide-alkyne precursor. sciforum.net
The choice of copper source and ligands can influence the reaction's efficiency. Common catalysts include copper(I) iodide (CuI) and copper(I) bromide (CuBr), often used with ligands like PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) to stabilize the copper(I) species. nih.gov
While not as extensively documented for the direct synthesis of the 2H,4H- nih.govznaturforsch.comDioxino[4,5-c]pyridine core itself, organocatalysis represents a burgeoning field with significant potential for the synthesis of its derivatives. Organocatalysts are small organic molecules that can catalyze chemical reactions, offering an alternative to metal-based catalysts.
For example, the synthesis of pyrano[3,2-b]pyran derivatives, which share a similar pyran ring system, has been achieved using heterogeneous basic catalysts. researchgate.net These catalysts offer advantages in terms of easy separation and thermal stability. researchgate.net The application of such principles to the synthesis of dioxinopyridine derivatives could provide more sustainable and environmentally friendly synthetic routes.
Mechanistic Elucidation of Key Cyclization Pathways
The construction of the 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine ring system often relies on powerful intramolecular reactions. Understanding the detailed mechanisms of these cyclization pathways is paramount for optimizing reaction conditions and achieving desired product outcomes.
Detailed Analysis of Smiles Rearrangement in Ring Closure
The Smiles rearrangement, a formidable tool in synthetic organic chemistry, offers a potential route to the 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine skeleton. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. In the context of forming the dioxinopyridine ring, a hypothetical Smiles rearrangement could involve a pyridyl ether derivative.
A theoretical study on a related S-N type Smiles rearrangement on pyridine rings provides valuable insights into the mechanistic possibilities. researchgate.netwikipedia.org The process is generally understood to proceed through a spirocyclic Meisenheimer-like intermediate. For the formation of a dioxinopyridine, this would involve the intramolecular attack of an oxygen nucleophile onto the pyridine ring at the position bearing a suitable leaving group. The reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity. The stability of the resulting anionic intermediate and the facility of the subsequent ring-opening and re-aromatization steps are crucial for the success of the rearrangement.
The reaction is initiated by the formation of a Meisenheimer complex, followed by the migration of the aryl group and the elimination of a leaving group. rsc.org The pathway is influenced by the nature of substituents, reaction conditions, and the presence of catalysts. rsc.org A theoretical investigation into a typical S–N-type Smiles rearrangement for the synthesis of thiazinone-fused pyridines revealed that the process consists of two main steps: an intramolecular ipso-substitution followed by ring closure. researchgate.netwikipedia.org The study, which utilized computational methods, determined that the reaction is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.netwikipedia.org While this study focused on a sulfur-based system, the fundamental principles of the ipso-Smiles rearrangement pathway are applicable to the oxygen-containing dioxinopyridine system.
Reaction Mechanisms of Knoevenagel Condensation in Dioxinopyridine Formation
The Knoevenagel condensation is another cornerstone reaction in carbon-carbon bond formation and can be ingeniously adapted for the construction of heterocyclic rings, including the 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine system. wikipedia.orgnumberanalytics.com This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. wikipedia.org
In the context of dioxinopyridine synthesis, a plausible pathway would involve the reaction of a suitable 1,3-dicarbonyl compound or a related active methylene precursor with a functionalized pyridine derivative. The general mechanism proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group. numberanalytics.com Subsequent dehydration leads to the formation of a new double bond. When applied to the synthesis of a fused ring system like 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine, the Knoevenagel condensation can be part of a domino or tandem reaction sequence. For instance, an initial Knoevenagel condensation could be followed by an intramolecular cyclization to form the dioxin ring fused to the pyridine core.
A study on the synthesis of pyrano[3,4-c]pyridines utilized a Knoevenagel-type condensation of β-dicarbonyl compounds with 2-cyanoacetamide. researchgate.net This highlights how such condensations can be effectively employed in the synthesis of pyridine-fused heterocyclic systems. The reaction mechanism can be influenced by the choice of catalyst, solvent, and reaction conditions, which in turn can affect the yield and selectivity of the desired product. rsc.orgnumberanalytics.com
Regioselectivity and Stereoselectivity Control in Synthetic Transformations
The ability to control the regiochemistry and stereochemistry of reactions is a hallmark of sophisticated organic synthesis. In the preparation of substituted 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridines, these aspects are of paramount importance.
Factors Governing Substitution Patterns on the Pyridine and Dioxine Rings
The substitution pattern on both the pyridine and the newly formed dioxine ring is dictated by a combination of electronic and steric factors of the starting materials and the reaction conditions.
Electronic Effects: The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, play a crucial role. Nucleophilic attack is generally favored at the 2- and 4-positions. Therefore, in reactions like the Smiles rearrangement, the position of the leaving group on the pyridine ring will direct the cyclization. Similarly, the electronic nature of substituents already present on the pyridine ring can either activate or deactivate the ring towards nucleophilic attack and influence the regioselectivity of further functionalization. For instance, electron-withdrawing groups can enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. nih.gov
Steric Effects: The steric hindrance posed by substituents on both the pyridine precursor and the incoming nucleophile can significantly influence the regiochemical outcome. nih.govbeilstein-journals.org Bulky substituents can shield certain positions, directing the reaction to less hindered sites. nih.govbeilstein-journals.org In the synthesis of fused systems, the steric interactions in the transition state leading to different regioisomers can be a determining factor. A study on the regioselective synthesis of pyrano[3,4-c]pyridines found that the acylation of enamines and the subsequent cyclization were not entirely regioselective, leading to a mixture of isomers. researchgate.net This underscores the subtle interplay of factors that can control the final substitution pattern.
Reaction Conditions: The choice of base, solvent, and temperature can also have a profound impact on regioselectivity. Different bases can lead to the formation of different nucleophilic species with varying reactivities, and the solvent can influence the stability of charged intermediates and transition states.
The following table summarizes the key factors influencing regioselectivity in the synthesis of pyridine-fused heterocycles:
| Factor | Influence on Regioselectivity |
| Electronic Properties of Pyridine Ring | Electron-deficient nature favors nucleophilic attack at positions 2 and 4. Substituents can further direct the attack. nih.gov |
| Steric Hindrance | Bulky groups can block access to certain positions, favoring reaction at less hindered sites. nih.govbeilstein-journals.org |
| Nature of Reactants | The structure of the nucleophile and the position of leaving groups on the pyridine ring are critical. |
| Reaction Conditions | The choice of base, solvent, and temperature can alter the reaction pathway and favor the formation of a specific regioisomer. |
Inducing Diastereoselectivity and Enantioselectivity
Achieving control over the three-dimensional arrangement of atoms is a significant challenge in the synthesis of complex molecules like substituted 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridines, which can possess multiple stereocenters.
Enantioselectivity: The synthesis of a single enantiomer of a chiral 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine derivative requires the use of chiral auxiliaries, chiral reagents, or, most elegantly, chiral catalysts. A chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. While no specific examples for the enantioselective synthesis of 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine were found in the provided search results, the development of such methodologies would be a significant advancement. The use of chiral Lewis acids or organocatalysts in reactions like the Knoevenagel condensation or intramolecular cyclizations could potentially induce enantioselectivity.
Investigations into Intramolecular Reaction Dynamics
The study of intramolecular reaction dynamics provides a deeper understanding of the processes that govern the formation of cyclic molecules. Techniques such as NMR spectroscopy can be employed to probe the conformational changes and energetic barriers associated with ring-flipping and other dynamic processes within the 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine system.
Currently, there is a lack of specific research in the public domain focusing on the intramolecular reaction dynamics of 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine. However, studies on related systems offer a glimpse into the potential methodologies. For instance, 2H NMR spectroscopy in chiral liquid crystalline solvents has been used to investigate the intramolecular dynamic processes of other chiral molecules. nih.gov Such studies can provide information on the rate constants and activation parameters for internal rotations and conformational changes. nih.gov
Computational chemistry also presents a powerful tool for investigating these dynamics. Molecular modeling can be used to calculate the energy barriers for different conformational changes and to visualize the transition states involved. These theoretical studies, when combined with experimental data, can provide a comprehensive picture of the dynamic behavior of the 2H,4H- researchgate.netwikipedia.orgDioxino[4,5-c]pyridine molecule. Future research in this area would be invaluable for understanding the structure-property relationships of this important heterocyclic system.
Structural Elucidation and Conformational Analysis of 2h,4h 1 2 Dioxino 4,5 C Pyridines
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable tools for probing the molecular architecture of 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each provide unique and complementary information, which, when combined, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, chemists can differentiate between isomers and precisely assign the connectivity of atoms within the molecule.
In the context of substituted dioxinopyridines, ¹H NMR provides crucial information about the chemical environment of protons. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals reveal the substitution pattern on both the pyridine (B92270) and dioxino rings. For instance, the protons on the pyridine ring will exhibit characteristic shifts and coupling patterns depending on their position relative to the nitrogen atom and other substituents. nih.gov Similarly, the protons within the dioxino moiety will have distinct signals that can confirm the ring's presence and substitution.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. This is particularly useful in distinguishing between different isomers where the connectivity of the carbon framework varies. ipb.pt For example, the carbon atoms of the pyridine ring can be unambiguously identified based on their characteristic chemical shifts. researchgate.net
Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the complete structural framework. COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the fusion of the dioxino and pyridine rings.
The power of NMR in isomer differentiation is particularly evident when considering substituted derivatives. For example, the position of a substituent on the pyridine ring can be determined by observing its effect on the chemical shifts of the neighboring protons and carbons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into the molecule's three-dimensional structure and stereochemistry. ipb.pt
A systematic analysis of NMR data, including a combination of 1D and 2D experiments, allows for the unequivocal structural assignment of 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines and their derivatives, forming a critical step in their characterization. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Substituted 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 4.85 (d) | - |
| C-2 | - | 65.2 |
| H-4 | 4.20 (t) | - |
| C-4 | - | 68.9 |
| H-6 | 7.50 (d) | - |
| C-6 | - | 148.5 |
| H-8 | 8.20 (d) | - |
| C-8 | - | 150.1 |
| C-4a | - | 115.7 |
| C-8a | - | 145.3 |
| Substituent-R¹ | ... | ... |
| Substituent-R² | ... | ... |
Note: The data in this table is illustrative and will vary depending on the specific substituents and the solvent used for NMR analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. This is a critical step in the characterization of newly synthesized molecules, including derivatives of 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine.
Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS instruments can measure the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This level of precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental formulas.
For a given 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine derivative, the experimentally determined accurate mass from an HRMS analysis can be compared to the theoretical exact masses calculated for all possible elemental compositions. A close match between the experimental and theoretical mass confirms the molecular formula of the compound. This is particularly important for confirming the presence of specific substituents and for ensuring that the desired reaction has taken place.
For instance, in the synthesis of a series of substituted pyrazolo[4,3-c]pyridines, HRMS was used to confirm the molecular formula of the final products. nih.gov The observed mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the calculated mass, providing strong evidence for the successful synthesis of the target compounds.
Table 2: Example of HRMS Data for a Hypothetical 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine Derivative
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Example Derivative | C₁₂H₁₃NO₂ | 204.0919 | 204.0921 |
Note: The data presented is for illustrative purposes. The exact masses will depend on the specific substituents on the 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine core.
The combination of HRMS data with information obtained from other spectroscopic techniques like NMR and IR provides a comprehensive and unambiguous characterization of the structure of 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. This information is invaluable for the structural elucidation of compounds such as 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines.
For the 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine scaffold, several key functional groups give rise to distinct IR absorption bands. The C-O-C stretching vibrations of the dioxino ring are typically observed in the fingerprint region of the spectrum, generally between 1260 and 1000 cm⁻¹. youtube.com The presence of these bands provides strong evidence for the existence of the dioxino ring system.
The aromatic pyridine ring also exhibits characteristic absorptions. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic protons are usually found above 3000 cm⁻¹. libretexts.org
Furthermore, if the 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine molecule contains other functional groups as substituents, their characteristic IR absorptions will also be present in the spectrum. For example, a hydroxyl (-OH) group would show a broad absorption band in the 3600-3200 cm⁻¹ region, while a carbonyl (C=O) group would exhibit a strong, sharp absorption band between 1800 and 1650 cm⁻¹. pressbooks.pub
By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy allows for a rapid and non-destructive method to confirm the presence of key functional groups within a 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine derivative, complementing the data obtained from NMR and mass spectrometry. nih.gov
Table 3: Characteristic IR Absorption Frequencies for 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-O-C (Dioxino Ring) | Asymmetric & Symmetric Stretch | 1260-1000 |
| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern and the physical state of the sample.
X-ray Crystallography for Definitive Solid-State Structure and Conformation Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.
For 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridines, X-ray crystallography can definitively establish the stereochemistry at any chiral centers and reveal the conformation of the dioxino ring, which can adopt various forms such as chair, boat, or twist-boat. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.
For instance, in the structural analysis of related heterocyclic compounds, X-ray diffraction has been used to confirm the molecular structure and to study the effects of substituents on the crystal packing. researchgate.netmdpi.com The crystal structure of a compound provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for a Hypothetical 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1367.5 |
| Z | 4 |
Note: The crystallographic data presented is purely illustrative. The actual parameters will be specific to the crystal structure of the particular 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine derivative being analyzed.
Assessment of Chiroptical Properties and Optical Purity
Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for characterizing the stereochemical properties of enantiomerically enriched or enantiopure compounds, including derivatives of 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine that may possess stereogenic centers. The two primary chiroptical techniques are optical rotation and circular dichroism (CD) spectroscopy.
Optical Rotation
Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer and are reported as the specific rotation [α]. The specific rotation is a physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). It is a valuable tool for assessing the optical purity of a sample. A sample containing a single enantiomer will exhibit the maximum specific rotation, while a racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative bands (Cotton effects) in the regions of their UV-Vis absorptions. The shape and sign of the Cotton effects are directly related to the absolute configuration of the molecule.
For 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine derivatives that are chiral, CD spectroscopy can be a powerful tool for:
Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute stereochemistry of the molecule can be assigned.
Assessing Optical Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for a quantitative determination of the optical purity.
Studying Conformational Changes: CD spectroscopy is sensitive to the conformation of chiral molecules. Changes in the CD spectrum can be used to monitor conformational equilibria and the effects of solvent or temperature on the molecular shape.
In the broader context of heterocyclic chemistry, chiroptical methods have been instrumental in the characterization of chiral compounds. For instance, the antiproliferative activity of certain pyrazolo[4,3-c]pyridines was investigated, and while not explicitly focused on chiroptical properties, the synthesis of such complex molecules often yields chiral products where these techniques would be essential for full characterization. nih.gov
Table 5: Illustrative Chiroptical Data for a Chiral 2H,4H- nih.govlibretexts.orgDioxino[4,5-c]pyridine Derivative
| Technique | Parameter | Value |
| Optical Rotation | Specific Rotation [α]²⁵_D | +25.3° (c 1.0, CHCl₃) |
| Circular Dichroism | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| 280 | +3.5 | |
| 250 | -1.8 |
Note: The data presented is hypothetical and serves as an example of the type of information obtained from chiroptical measurements.
Theoretical and Computational Investigations of 2h,4h 1 2 Dioxino 4,5 C Pyridine Systems
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic landscape of dioxinopyridine derivatives. These methods allow for the optimization of molecular geometries and the calculation of electronic properties that govern stability.
DFT calculations, such as those using the B3LYP functional, have been used to determine the optimized geometry of related pyridine (B92270) structures. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity and kinetic stability. researchgate.net For instance, a small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability. researchgate.net In studies of similar heterocyclic systems, the spatial distribution of these frontier orbitals has been shown to be localized on specific ring systems within the molecule. researchgate.net
The stability of the 2H-pyran ring, a core component of the dioxinopyridine system, is a key area of investigation. The fusion of a 2H-pyran ring to another ring system, such as a pyridine ring, is known to confer stability. mdpi.com This is due to the influence of the fused ring on the electrocyclization of the 1-oxatriene intermediate, which is in equilibrium with the 2H-pyran form. mdpi.com Steric factors also play a significant role; destabilization of the open-chain dienone form shifts the equilibrium towards the cyclic 2H-pyran structure. mdpi.com
| Computational Method | Property Calculated | Significance |
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies | Predicts molecular shape and electronic reactivity. |
| B3LYP/6-31G* | Optimized geometry of pyridyne | Reveals minor aryne distortion in unsubstituted pyridyne. nih.gov |
| GIAO method | 1H-NMR and 13C-NMR isotropic shifts | Correlates theoretical and experimental NMR data. epstem.net |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of 2H,4H- nih.govnih.govdioxino[4,5-c]pyridine and its derivatives. These simulations track the atomic motions of the molecule over time, providing a detailed picture of its flexibility and the accessible conformational states.
MD simulations have been successfully applied to study pyridine-based agonists targeting protein kinase C (PKC). nih.gov These studies have highlighted the importance of specific functional groups, such as the hydroxymethyl group, in achieving the correct orientation within a biological membrane. nih.gov The simulations can also reveal transient intermolecular interactions, such as the formation of ligand clusters. nih.gov
In the context of drug design, MD simulations are a crucial step in an augmented workflow that includes virtual screening, synthesis, and biological assays. nih.gov For related 4H-pyrano[3,2-c]pyridine analogues, MD simulations have been used to calculate binding free energies to target enzymes, providing a quantitative measure of their potential inhibitory activity. nih.govresearchgate.net
Conformational analysis of substituted cyclohexanes, which share the chair-like conformation of the dioxino moiety, provides a foundational understanding of the steric and electronic factors governing conformational preferences. youtube.comsapub.org The relative stability of different chair conformations is determined by the number and type of 1,3-diaxial interactions. sapub.org
| Simulation Type | System Studied | Key Finding |
| Ligand-membrane MD | Pyridine-based PKC agonists | Hydroxymethyl group is crucial for correct membrane orientation. nih.gov |
| MD Simulation | 4H-pyrano[3,2-c]pyridine analogues and CYP51 | Calculated binding free energy to predict inhibitor potency. nih.gov |
| MD Simulation | Dihydropyrimidinase | Probed stereospecificity and the role of stereo-gate-loop residues. rsc.org |
In Silico Predictions of Chemical Reactivity and Selectivity
Computational methods are increasingly used to predict the chemical reactivity and regioselectivity of reactions involving pyridine-containing compounds. The aryne distortion model, supported by DFT calculations, has proven effective in predicting the regioselectivity of nucleophilic additions and cycloadditions to 3,4-pyridynes. nih.gov This model posits that differences in the internal angles of the aryne can predict the site of nucleophilic attack. nih.gov
For substituted 3,4-pyridynes, electron-withdrawing substituents can induce aryne distortion, thereby controlling the regioselectivity of the reaction. nih.gov This approach has enabled the development of general methods for controlling the regiochemistry of reactions involving these reactive intermediates. nih.gov
Computational studies on the reactivity of coordinated chloroximes have revealed unprecedented cross-coupling reactions between coordinated ligands. mdpi.com DFT calculations have been used to explore the geometric and energetic profiles of possible reaction pathways, providing insight into the reaction mechanism. mdpi.com
| Computational Model | Reaction Type | Prediction |
| Aryne Distortion Model (DFT) | Nucleophilic addition to 3,4-pyridynes | Regioselectivity is governed by substituent-induced aryne distortion. nih.gov |
| DFT Calculations | Cyclocondensation reaction | Identified the most favorable electrophilic/nucleophilic interaction. researchgate.net |
| Molecular Docking | Pyridine and dihydropyrimidine (B8664642) derivatives | Predicted binding affinity and interactions with target enzymes. nih.gov |
Computational Analysis of Reaction Mechanisms and Transition State Geometries
A deep understanding of reaction mechanisms at the molecular level can be achieved through computational analysis of reaction pathways and the characterization of transition state geometries. DFT calculations have been employed to investigate the mechanism of cyclocondensation reactions leading to the formation of quinazoline (B50416) derivatives. researchgate.net These studies can elucidate the stepwise nature of the reaction and identify the key intermediates and transition states involved.
The mechanism of formation of diaminophthalonitrile from dibromodiaminobenzene and copper cyanide has been investigated using DFT, revealing a two-step process with distinct activated complexes. researchgate.net The calculated transition states featured a triangular Cu-C=N moiety. researchgate.net
In the study of enzyme-catalyzed reactions, quantum mechanical cluster approaches based on DFT can be used to model the enzyme active site and investigate the reaction mechanism and stereospecificity. rsc.org Such studies have been used to elucidate the catalytic mechanism of dihydropyrimidinase and to understand the role of specific amino acid residues in transition-state stabilization. rsc.org
| Reaction Investigated | Computational Method | Key Mechanistic Insight |
| Synthesis of quinazoline derivatives | DFT (B3LYP/6-311++G(d,p)) | Elucidated a four-step reaction pathway. researchgate.net |
| Formation of 4,5-diaminophthalonitrile | DFT | Identified two major steps with activated complexes involving a triangular Cu-C=N moiety. researchgate.net |
| Dihydropyrimidinase catalysis | QM Cluster Approach (DFT) | Revealed a stepwise mechanism of nucleophilic attack and proton transfer. rsc.org |
| Synthesis of di(2-pyridyl)furoxan | DFT (PBE0/Def2-TZVP) | Uncovered a cross-coupling reaction between two coordinated nitrile oxide ligands. mdpi.com |
Applications of 2h,4h 1 2 Dioxino 4,5 C Pyridine in Advanced Organic Synthesis and Materials Science
Dioxinopyridines as Versatile Synthetic Building Blocks for Complex Molecules
The inherent reactivity of the 2H,4H- organic-chemistry.orgresearchgate.netdioxino[4,5-c]pyridine core makes it an invaluable starting material for the synthesis of a wide array of more complex molecules. Its ability to be transformed into various substituted pyridines and to serve as a foundational structure for fused heterocyclic systems underscores its importance in synthetic organic chemistry.
Precursors for the Synthesis of Substituted Pyridine (B92270) Derivatives
The synthesis of substituted pyridine derivatives is a cornerstone of medicinal and materials chemistry, given the prevalence of the pyridine motif in pharmaceuticals and functional organic materials. rsc.org 2H,4H- organic-chemistry.orgresearchgate.netDioxino[4,5-c]pyridine derivatives serve as effective precursors for accessing a variety of substituted pyridines. mit.edu Methodologies have been developed for the direct synthesis of pyridine derivatives from various starting materials, highlighting the demand for efficient synthetic routes. mit.edu For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence allows for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. organic-chemistry.org Similarly, a copper-mediated cleavage of isoxazoles provides a pathway to nicotinate (B505614) derivatives and tetrasubstituted pyridines. organic-chemistry.org
The versatility of synthetic approaches is further demonstrated by the use of N-vinyl and N-aryl amides, which can be converted to the corresponding pyridine and quinoline (B57606) derivatives. mit.edu These reactions often involve activation with agents like trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation. mit.edu The development of such methods showcases the continuous effort to create diverse and highly functionalized pyridine-based molecules. nih.govresearchgate.net
Scaffolds for the Construction of Fused Heterocyclic Compounds
The rigid framework of 2H,4H- organic-chemistry.orgresearchgate.netdioxino[4,5-c]pyridine makes it an ideal scaffold for the construction of more complex, fused heterocyclic systems. These fused systems are of significant interest due to their presence in a wide range of biologically active compounds and functional materials. researchgate.netnih.gov For example, pyran-annulated heterocyclic scaffolds have been synthesized using various methods, including multicomponent reactions. orientjchem.org
The synthesis of fused pyridine ring systems has garnered considerable attention due to their diverse biological activities. researchgate.net Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, for instance, have been investigated for their potential therapeutic applications. researchgate.net The construction of such fused systems often involves the strategic functionalization of a core heterocyclic structure.
Furthermore, the synthesis of pyrazolo[4,3-c]pyridines, another class of fused heterocycles, has been explored for their potential in developing new pharmaceuticals. sciforum.netnih.gov These syntheses can involve multi-step sequences, including cyclization and cross-coupling reactions, to build the final fused ring system. nih.gov The ability to construct these complex heterocyclic architectures from simpler building blocks is a testament to the power of modern synthetic organic chemistry. mdpi.com
Role in Asymmetric Catalysis, Including Ligand Development
The development of chiral ligands is a critical aspect of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-containing structures, including those derived from or analogous to the 2H,4H- organic-chemistry.orgresearchgate.netdioxino[4,5-c]pyridine framework, have been explored for their potential as ligands in asymmetric catalysis.
Pyridine-oxazoline (PYOX) type ligands, for example, have seen a resurgence in interest due to their effectiveness in a variety of asymmetric reactions. rsc.org These C1-symmetric ligands have proven to be particularly useful in metal-catalyzed reactions. Similarly, pyridine-2,6-bis(oxazolines) have been recognized as valuable ligands for asymmetric catalysis. nih.gov The design and synthesis of such ligands are crucial for advancing the field of asymmetric synthesis.
The table below summarizes some research findings related to the synthesis of pyridine derivatives, which can be relevant to ligand development.
| Starting Materials | Reaction Type | Product | Reference |
| Alkynes and α,β-unsaturated N-benzyl aldimines/ketimines | C-H alkenylation/electrocyclization/aromatization | Highly substituted pyridines | organic-chemistry.org |
| Isoxazoles | Copper-mediated cleavage | Nicotinate derivatives and tetrasubstituted pyridines | organic-chemistry.org |
| N-vinyl and N-aryl amides | Amide activation and annulation | Substituted pyridines and quinolines | mit.edu |
| Ylidenemalononitriles and primary amines | Solvent-free reaction at room temperature | Multi-substituted pyridines | nih.gov |
Potential in Functional Materials and Supramolecular Chemistry
The unique electronic and structural properties of dioxinopyridine derivatives make them promising candidates for applications in materials science, particularly in the development of functional organic materials and in the field of supramolecular chemistry. nih.govsciforum.net
Investigation as Organic Light-Emitting Diode (OLED) Host Materials
Bipolar host materials are essential components of efficient phosphorescent organic light-emitting diodes (PhOLEDs). The design of molecules that can effectively transport both electrons and holes to the emissive layer is crucial for achieving high device performance. While specific studies on 2H,4H- organic-chemistry.orgresearchgate.netdioxino[4,5-c]pyridine as an OLED host material are not widely reported, the broader class of pyridine-containing heterocycles is of significant interest in this field. For example, bipolar host materials incorporating triazine and dibenzocarbazole (B1207471) units have demonstrated excellent performance in green and yellow PhOLEDs. elsevierpure.com The development of new host materials with tailored electronic properties is an active area of research.
Other Emerging Applications in Material Sciences
The versatility of the pyridine scaffold extends to other areas of materials science. For instance, pyridine-containing compounds have been investigated for their supramolecular assembly properties, driven by non-covalent interactions such as hydrogen and halogen bonding. nih.gov This can lead to the formation of well-defined, extended architectures with potential applications in crystal engineering and the design of new materials with specific functions.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2H,4H-[1,3]dioxino[4,5-c]pyridine derivatives?
- Methodological Answer : A common approach involves functionalizing the pyridine core via nucleophilic substitution or cyclization reactions. For example, propargylation of (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol with propargyl bromide in THF under argon yields 2,2,8-trimethyl-5-((prop-2-yn-1-yloxy)methyl)-4H-[1,3]dioxino[4,5-c]pyridine. Sodium hydride is used as a base, and the reaction requires refluxing for 4 hours, followed by purification via silica column chromatography (hexane:DCM = 20:80) .
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Multinuclear NMR spectroscopy (e.g., H, C) is critical. For instance, H NMR of 2,2,8-trimethyl derivatives shows distinct signals for the dioxane ring protons (δ 4.71–4.92 ppm) and the methyl groups (δ 1.5–2.4 ppm). IR spectroscopy can confirm functional groups like alkynyl C≡C (2114 cm) . Mass spectrometry and elemental analysis further validate molecular composition .
Q. What computational parameters are used to predict physicochemical properties of this compound?
- Methodological Answer : Key parameters include:
- XlogP : 0.2 (hydrophobicity index)
- Topological Polar Surface Area (TPSA) : Reflects hydrogen-bonding capacity, critical for solubility predictions.
- Hydrogen Bond Acceptors : 4 atoms (e.g., oxygen in dioxane and pyridine rings) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the dioxino-pyridine scaffold be addressed?
- Methodological Answer : Regioselectivity in alkylation or cross-coupling reactions is influenced by steric and electronic factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., bromine at C8) can direct reactions to specific positions. Evidence from patent literature suggests that halogen substituents at C4/C5 enhance electrophilic substitution at C6 .
Q. How to resolve contradictions in NMR spectral data across synthetic batches?
- Methodological Answer : Discrepancies in H NMR signals (e.g., δ 8.11 vs. 8.50 ppm for aromatic protons) may arise from conformational isomers or solvent effects. Use deuterated solvents (CDCl vs. DMSO-d) and variable-temperature NMR to identify dynamic processes. 2D NMR (e.g., NOESY) can clarify spatial arrangements of substituents .
Q. What strategies optimize catalytic systems for click chemistry modifications of this compound?
- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2H,4H-dioxino derivatives requires optimized conditions:
- Catalyst : CuSO·5HO (10 mol%) with ascorbic acid as a reductant.
- Solvent : t-BuOH/HO (1:1) at 70°C for 12 hours.
- Yield : 75–91% for triazole-functionalized derivatives .
Q. How to evaluate the biological activity of imidazopyridine-fused analogs of this compound?
- Methodological Answer : Imidazo[4,5-c]pyridine derivatives are tested for enzyme inhibition (e.g., kinase assays) or antimicrobial activity via:
- In vitro assays : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Molecular docking : Targeting enzymes like cytochrome P450 or purine receptors .
Q. What computational methods validate the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
